molecular formula C10H6BrFN2 B1531186 5-(4-Bromo-2-fluorophenyl)pyrimidine CAS No. 1088410-67-6

5-(4-Bromo-2-fluorophenyl)pyrimidine

Cat. No.: B1531186
CAS No.: 1088410-67-6
M. Wt: 253.07 g/mol
InChI Key: HDMVTKVCVRFVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-2-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H6BrFN2 and a molecular weight of 253.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6BrFN2/c11-8-1-2-9(10(12)3-8)7-4-13-6-14-5-7/h1-6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 253.07 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Antitumor Activity and Synthesis of Derivatives :

    • The synthesis of pyrimidine acyclonucleoside derivatives, such as 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil, has been investigated for antitumor activities. These compounds, including their 5-bromo and 5-iodo analogues, are synthesized to develop new 5-fluorouracil derivatives with fewer side effects and a broader margin of safety (Rosowsky, Kim, & Wick, 1981).
  • Antiviral Activity of Pyrimidine Derivatives :

    • Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals significant antiretroviral activity in cell culture. These compounds, including 5-fluoro and 5-bromo derivatives, show promise in inhibiting retrovirus replication (Hocková et al., 2003).
  • Synthesis of 5-(4-Bromophenyl) Pyrimidine Derivatives :

    • The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine and its importance as an intermediate in pharmaceutical and chemical fields have been documented. This compound serves as a key intermediate in synthesizing various active compounds (Hou et al., 2016).
  • Inhibitory Effects on Enzymatic Activities :

    • Pyrimidine nucleotides, including 5-fluoro derivatives, have been tested as substrates or inhibitors for enzymes like yeast orotidylate decarboxylase. These studies provide insights into the catalytic mechanisms of enzymes in biochemical processes (Shostak & Jones, 1992).
  • Fluorophores for Sensing Applications :

    • Novel D–π–A–π–D type pyrimidine-based dyes have been synthesized, exhibiting strong emission solvatochromism and sensitivity towards nitroaromatic compounds. This research indicates potential applications of these compounds as fluorophores in material applications (Verbitskiy et al., 2018).
  • Ophthalmic Applications :

    • Fluorouracil, a pyrimidine analogue, is used in ophthalmic surgeries to reduce fibroblastic proliferation and scarring. It finds application in various surgical procedures, such as glaucoma filtering surgeries and pterygium surgery (Abraham, Selva, Casson, & Leibovitch, 2012).
  • Inhibitory Effects on Dihydrouracil Dehydrogenase and Uridine Phosphorylase :

    • Phenylselenenyl- and phenylthio-substituted pyrimidines, such as 5-fluorouracil derivatives, have shown inhibitory activities against enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, indicating their potential in biochemical and medicinal research (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
  • Antitubercular Activity of Fluorinated Pyrimidines :

    • Fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines have been explored for their antitubercular activity against various Mycobacterium species, including multidrug-resistant strains. This study underlines the role of fluorinated compounds in antitubercular research (Verbitskiy et al., 2016).

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2/c11-8-1-2-9(10(12)3-8)7-4-13-6-14-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMVTKVCVRFVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromo-2-fluorophenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromo-2-fluorophenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-(4-Bromo-2-fluorophenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-(4-Bromo-2-fluorophenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-(4-Bromo-2-fluorophenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-(4-Bromo-2-fluorophenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.